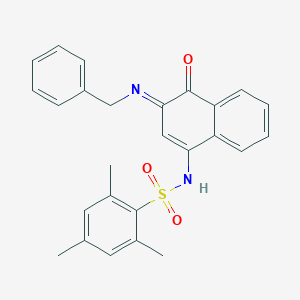![molecular formula C23H16FNO3S2 B281369 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene and has been synthesized using various methods.
作用機序
The mechanism of action of 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, tumor growth, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. However, further studies are needed to fully understand the effects of this compound on the human body.
実験室実験の利点と制限
One of the advantages of using 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potential biological activity. This compound can be used to study the mechanisms of inflammation, tumor growth, and microbial growth. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for lab experiments.
将来の方向性
There are several future directions for research on 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Another direction is to investigate the potential use of this compound in drug development for the treatment of cancer, inflammation, and microbial infections. Additionally, the toxicity and safety of this compound need to be further studied to determine its potential use in clinical trials.
Conclusion:
In conclusion, 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug development and clinical trials.
合成法
The synthesis of 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be achieved using different methods. One of the most common methods is the reaction of 4-fluoro-1-naphthaldehyde with 4-methylthiophenol in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with benzenesulfonyl chloride to form the final product.
科学的研究の応用
4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has potential applications in various scientific research fields. This compound has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. It has also been used in the synthesis of other compounds with potential biological activities.
特性
分子式 |
C23H16FNO3S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
(NE)-4-fluoro-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H16FNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3/b25-21+ |
InChIキー |
FMGGJQSMQIOMEV-NJNXFGOHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)

![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)
